molecular formula C12H6Br2Cl2 B3332255 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl CAS No. 88194-42-7

3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl

Cat. No.: B3332255
CAS No.: 88194-42-7
M. Wt: 380.9 g/mol
InChI Key: HXTSQAGEJGCAOR-UHFFFAOYSA-N
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Description

3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl2. It belongs to the class of biphenyl derivatives, which are compounds consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of bromine and chlorine atoms substituted at the 3, 4, 3’, and 4’ positions on the biphenyl structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the direct halogenation of biphenyl using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.

Scientific Research Applications

3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 and 4’ positions.

    3,4-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms at the 3 and 4 positions.

    3,4-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 3 and 4 positions.

Uniqueness

3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms on the biphenyl structure. This combination of halogen atoms imparts distinct chemical and physical properties, making it valuable for specific applications where other biphenyl derivatives may not be suitable.

Properties

IUPAC Name

1,2-dibromo-4-(3,4-dichlorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTSQAGEJGCAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707532
Record name 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88194-42-7
Record name 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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